2-(2-Chloroacetamido)-4-thiazoleacetic acid
CAS No.: 65243-18-7
Cat. No.: VC3778638
Molecular Formula: C7H7ClN2O3S
Molecular Weight: 234.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65243-18-7 |
|---|---|
| Molecular Formula | C7H7ClN2O3S |
| Molecular Weight | 234.66 g/mol |
| IUPAC Name | 2-[2-[(2-chloroacetyl)amino]-1,3-thiazol-4-yl]acetic acid |
| Standard InChI | InChI=1S/C7H7ClN2O3S/c8-2-5(11)10-7-9-4(3-14-7)1-6(12)13/h3H,1-2H2,(H,12,13)(H,9,10,11) |
| Standard InChI Key | CIBONMJTQXKNEA-UHFFFAOYSA-N |
| SMILES | C1=C(N=C(S1)NC(=O)CCl)CC(=O)O |
| Canonical SMILES | C1=C(N=C(S1)NC(=O)CCl)CC(=O)O |
Introduction
Structural Characteristics and Physical Properties
Molecular Structure
2-(2-Chloroacetamido)-4-thiazoleacetic acid features a five-membered thiazole ring containing both sulfur and nitrogen atoms. The compound's structure can be broken down into three key components:
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A thiazole heterocyclic core
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A chloroacetamido (ClCH₂CONH-) substituent at position 2
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An acetic acid (CH₂COOH) group at position 4
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C7H7ClN2O3S | |
| Molecular Weight | 234.66 g/mol | |
| CAS Number | 65243-18-7 | |
| Physical State | Presumed crystalline solid | Inferred from structure |
| Predicted Density | ~1.5 g/cm³ | Estimated from similar compounds |
| Functional Groups | Carboxylic acid, amide, thiazole | Structure-based |
Synthesis Methods and Chemical Reactivity
Synthetic Approaches
While the search results don't provide a specific synthesis route for 2-(2-Chloroacetamido)-4-thiazoleacetic acid, insights can be drawn from the synthesis of related compounds. For structurally similar thiazole derivatives, a common synthetic approach involves the reaction of an amino-thiazole precursor with chloroacetyl chloride under appropriate conditions . This approach suggests that 2-(2-Chloroacetamido)-4-thiazoleacetic acid might be synthesized from 2-amino-4-thiazoleacetic acid through acylation with chloroacetyl chloride.
The general synthetic pathway likely involves:
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Preparation of the 2-amino-4-thiazoleacetic acid precursor
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N-acylation with chloroacetyl chloride in the presence of a suitable base
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Isolation and purification of the final product
Chemical Reactivity Profile
The reactivity of 2-(2-Chloroacetamido)-4-thiazoleacetic acid is determined by its functional groups:
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The carboxylic acid group can participate in esterification, amidation, and salt formation reactions
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The chlorine atom in the chloroacetamido group provides an active site for nucleophilic substitution reactions
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The thiazole ring can undergo various electrophilic and nucleophilic reactions typical of aromatic heterocycles
These reactive sites make the compound versatile as both a reagent in organic synthesis and as a potential pharmacophore in medicinal chemistry applications.
Biological Activity and Medicinal Chemistry Applications
Structure-Activity Relationships
The bioactivity of 2-(2-Chloroacetamido)-4-thiazoleacetic acid is likely influenced by several structural features:
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The thiazole ring, which is a common pharmacophore in many bioactive compounds
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The chloroacetamido group, which may function as a potential alkylating agent in certain biological environments
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The carboxylic acid functionality, which can form ionic interactions with protein targets
These structural elements could contribute to the compound's ability to interact with specific biological targets, though further research would be needed to elucidate the exact mechanisms involved.
Research Applications and Analytical Considerations
Use in Scientific Research
The compound is noted for its applications in scientific research. While specific research applications aren't detailed in the search results, thiazole derivatives like 2-(2-Chloroacetamido)-4-thiazoleacetic acid are commonly used in:
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Drug discovery programs as potential lead compounds
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Mechanistic studies to understand enzyme inhibition
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Chemical biology investigations of cellular processes
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Development of synthetic methodologies in organic chemistry
The compound's reactivity profile makes it potentially useful as a chemical probe or as a building block for more complex molecules with specific biological activities.
| Analytical Technique | Application | Expected Results |
|---|---|---|
| NMR Spectroscopy | Structure confirmation | Characteristic signals for thiazole ring (~7-8 ppm), methylene groups (~3-4 ppm), and carboxylic acid |
| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak at m/z 234.66 with characteristic fragmentation pattern |
| IR Spectroscopy | Functional group identification | Characteristic bands for C=O stretching (1700-1730 cm⁻¹), N-H stretching (3300-3500 cm⁻¹) |
| HPLC | Purity determination | Retention time dependent on specific column and conditions |
| X-ray Crystallography | Absolute structure determination | Crystal structure parameters |
Comparison with Related Compounds
Structural Analogues and Derivatives
The search results mention several related compounds that share structural similarities with 2-(2-Chloroacetamido)-4-thiazoleacetic acid. Of particular note is the compound "(Z)-[2-(Chloroacetamido)thiazole-4-yl]methoxyiminoacetic acid" (CAS: 64486-18-6) , which contains an additional methoxyimino group in its structure. This structural difference gives it a different molecular formula (C8H8ClN3O4S) and a higher molecular weight (277.69 g/mol) .
Table 3: Comparison of 2-(2-Chloroacetamido)-4-thiazoleacetic acid with Related Compounds
| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Structural Difference |
|---|---|---|---|---|
| 2-(2-Chloroacetamido)-4-thiazoleacetic acid | C7H7ClN2O3S | 234.66 g/mol | 65243-18-7 | Base compound |
| (Z)-[2-(Chloroacetamido)thiazole-4-yl]methoxyiminoacetic acid | C8H8ClN3O4S | 277.69 g/mol | 64486-18-6 | Contains methoxyimino group |
The structural differences between these compounds would likely result in distinct chemical and biological properties, affecting their applications and activities.
Structure-Property Relationships
The addition of the methoxyimino group in the related compound likely alters its physicochemical properties in several ways:
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Increased polarity due to additional nitrogen and oxygen atoms
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Modified hydrogen bonding capabilities
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Different conformational preferences
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Altered electronic distribution across the molecule
These differences would likely translate to distinct biological activity profiles between 2-(2-Chloroacetamido)-4-thiazoleacetic acid and its methoxyimino-containing analog.
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